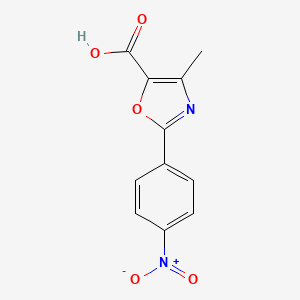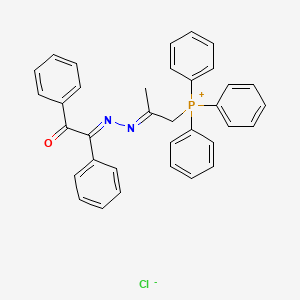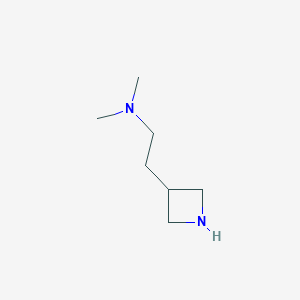![molecular formula C34H58N3O6P B13141891 diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate is a complex organic compound known for its bioactive properties. It is a derivative of lysophosphatidic acid (LPA), which plays a significant role in various biological processes. This compound is particularly noted for its interaction with LPA receptors, making it a valuable subject in biochemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of (Z)-octadec-9-enoic acid with (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid to form the amide bond. This reaction is usually carried out in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide linkage.
Phosphorylation: The next step involves the phosphorylation of the hydroxyl group on the phenylmethoxyphenyl moiety. This is typically achieved using phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine.
Formation of Diazanium Salt: The final step involves the formation of the diazanium salt, which is achieved by treating the phosphorylated compound with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyl chain. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can occur at the amide bond or the unsaturated chain. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: NaH in dry DMF (dimethylformamide), alkyl halides like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of primary amines or saturated hydrocarbons.
Substitution: Formation of alkylated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate is used as a model compound to study the behavior of lysophosphatidic acids and their derivatives. It helps in understanding the reactivity and stability of such compounds under various conditions.
Biology
In biological research, this compound is used to study cell signaling pathways mediated by LPA receptors. It is particularly useful in investigating the role of LPA in cell proliferation, migration, and survival.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It has been studied for its role in modulating immune responses and its potential use in treating conditions like cancer, fibrosis, and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a biochemical tool in drug discovery and development processes.
Mécanisme D'action
The mechanism of action of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate involves its interaction with LPA receptors, particularly LPA1 and LPA3. Upon binding to these receptors, the compound activates downstream signaling pathways that regulate various cellular processes. These pathways include the activation of G-proteins, which in turn activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules act as secondary messengers, triggering calcium release from intracellular stores and activating protein kinase C (PKC), respectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysophosphatidic Acid (LPA): The parent compound of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate, known for its role in cell signaling.
Sphingosine-1-phosphate (S1P): Another bioactive lipid involved in similar signaling pathways.
Phosphatidic Acid (PA): A precursor in the biosynthesis of many lipids and also involved in signaling.
Uniqueness
This compound is unique due to its specific structure, which allows it to selectively interact with certain LPA receptors. This selectivity makes it a valuable tool in research for dissecting the roles of different LPA receptors in various biological processes.
Propriétés
Formule moléculaire |
C34H58N3O6P |
|---|---|
Poids moléculaire |
635.8 g/mol |
Nom IUPAC |
diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate |
InChI |
InChI=1S/C34H52NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31;;/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9-;;/t32-;;/m0../s1 |
Clé InChI |
YUXUSBLJZCYPMN-LNMNXNKMSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


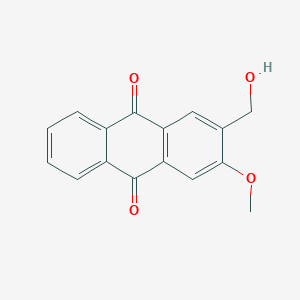
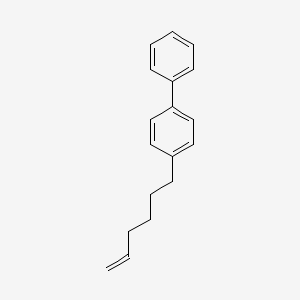
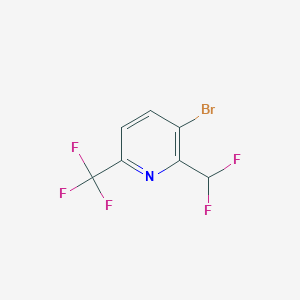
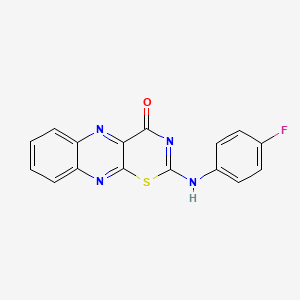


![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
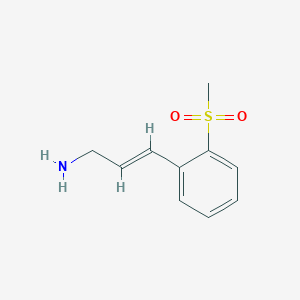

![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
